Tin chloride di-(diethyldithiocarbamate)

Description

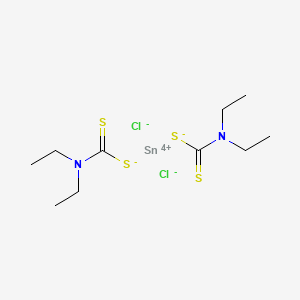

Tin chloride di-(diethyldithiocarbamate) is a coordination complex formed by the reaction of tin(II) chloride with diethyldithiocarbamate ligands. The compound is synthesized via a straightforward method: tin(II) chloride dihydrate is dissolved in ethanol and reacted with an ethanolic solution of sodium diethyldithiocarbamate under ambient conditions, yielding a stable complex . This compound is notable for its role as a precursor in materials science, particularly for synthesizing tin sulfide (SnS) nanocrystals with applications in optoelectronics and photovoltaics . Its structure typically involves a central tin atom coordinated by two diethyldithiocarbamate ligands and chloride ions, though the exact geometry (e.g., trigonal bipyramidal or tetrahedral) depends on the oxidation state of tin and ligand arrangement.

Properties

CAS No. |

32700-04-2 |

|---|---|

Molecular Formula |

C10H20Cl2N2S4Sn |

Molecular Weight |

486.2 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;tin(4+);dichloride |

InChI |

InChI=1S/2C5H11NS2.2ClH.Sn/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);2*1H;/q;;;;+4/p-4 |

InChI Key |

CHNWGTZYUAPVCP-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cl-].[Cl-].[Sn+4] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cl-].[Cl-].[Sn+4] |

Synonyms |

SnCl2(DDTC)2 stannous chloride bis(diethyldithiocarbamate) tin chloride di-(diethyldithiocarbamate) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Variations

Dibutyltin(IV) Alkylcyclohexyldithiocarbamates These compounds, such as (C₄H₉)₂Sn[S₂CN(R)(C₆H₁₁)]₂ (where R = methyl, ethyl, or isopropyl), feature a tin(IV) center bonded to two alkyl groups (butyl) and two dithiocarbamate ligands with cyclohexyl substituents . Unlike tin chloride di-(diethyldithiocarbamate), these are organotin(IV) derivatives with enhanced lipophilicity due to bulky alkyl groups. This structural difference impacts their solubility in organic solvents and thermal stability, making them suitable for catalytic or polymer stabilization applications.

Tin(II) Dithiocarbamate Complexes with Aromatic Ligands Tin(II) complexes with benzyl methyl (L1), dibenzyl (L2), or imidazolyl (L3) dithiocarbamate ligands exhibit distinct coordination behavior due to electron-donating aromatic substituents .

Antimony(III) Diethyldithiocarbamate [Sb(S₂CNEt₂)₃], synthesized via antimony(III) chloride and sodium diethyldithiocarbamate, shares a similar ligand but differs in the central metal (Sb vs. Sn) and oxidation state (III vs. II/IV) . This results in distinct coordination geometries (e.g., Sb in a trigonal pyramidal vs. Sn in a distorted octahedral) and applications, such as antimony sulfide nanomaterials.

Physicochemical Properties

- Thermal Stability : Dibutyltin(IV) derivatives exhibit higher thermal stability (>200°C) due to strong Sn-C bonds, whereas tin(II) complexes may decompose at lower temperatures .

- Solubility: Diethyldithiocarbamate complexes with smaller alkyl groups (e.g., ethyl) are more polar and soluble in ethanol, while bulky ligands (e.g., cyclohexyl) enhance solubility in chloroform .

- Spectroscopic Signatures : Infrared spectra of tin chloride di-(diethyldithiocarbamate) show ν(C–N) and ν(C–S) bands at ~1480 cm⁻¹ and ~950 cm⁻¹, respectively, similar to other dithiocarbamate complexes but with shifts depending on tin’s oxidation state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.